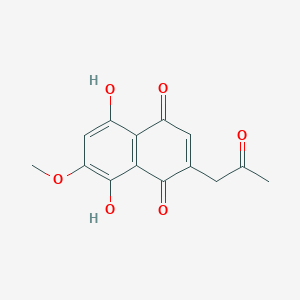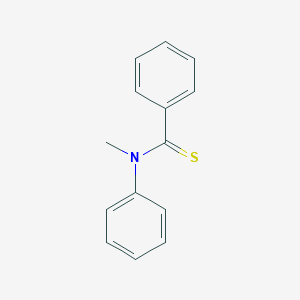
N-Methyl-N-phenylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenylbenzenecarbothioamide (also known as Methamphetamine) is a highly potent psychostimulant drug that is widely used for various purposes. It is a derivative of amphetamine, which is a sympathomimetic drug that stimulates the central nervous system. Methamphetamine is a Schedule II controlled substance in the United States and is widely known for its abuse potential. However, despite its negative reputation, Methamphetamine has several scientific research applications and is used in various fields, including medicine, biochemistry, and neuroscience.
Mécanisme D'action
The primary mechanism of action of Methamphetamine is the release of dopamine, norepinephrine, and serotonin in the brain. Methamphetamine binds to and activates the dopamine transporter, causing an increase in dopamine release in the synaptic cleft. This increase in dopamine release leads to a feeling of euphoria and increased energy levels. Methamphetamine also has vasoconstrictive properties, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects:
Methamphetamine has several biochemical and physiological effects on the body. The drug increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy levels. Methamphetamine also increases heart rate, blood pressure, and body temperature. Chronic use of Methamphetamine can lead to several negative health consequences, including addiction, cardiovascular disease, and neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methamphetamine has several advantages and limitations for lab experiments. The drug is highly potent and can be used in small amounts to produce significant effects. Methamphetamine is also relatively easy to synthesize, making it readily available for research purposes. However, the drug's potential for abuse and negative health consequences limits its use in lab experiments.
Orientations Futures
There are several future directions for Methamphetamine research. One area of research is the development of new treatments for addiction and other negative health consequences associated with chronic use of Methamphetamine. Another area of research is the development of new drugs that target the dopamine transporter and other neurotransmitter transporters. Additionally, there is a need for further research into the long-term effects of Methamphetamine use on the brain and behavior.
Méthodes De Synthèse
The synthesis of Methamphetamine is a complex process that involves several chemical reactions. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction results in the formation of Methamphetamine as a racemic mixture of two enantiomers. The synthesis process is highly regulated due to the drug's potential for abuse.
Applications De Recherche Scientifique
Methamphetamine has several scientific research applications, primarily in the fields of medicine, biochemistry, and neuroscience. In medicine, Methamphetamine is used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. It is also used as a nasal decongestant due to its vasoconstrictive properties. In biochemistry, Methamphetamine is used as a tool to study the structure and function of neurotransmitter transporters, particularly the dopamine transporter. In neuroscience, Methamphetamine is used to study the effects of psychostimulant drugs on the brain and behavior.
Propriétés
Numéro CAS |
2628-58-2 |
|---|---|
Nom du produit |
N-Methyl-N-phenylbenzenecarbothioamide |
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
Clé InChI |
AUURLPKCWMLKFL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Autres numéros CAS |
2628-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
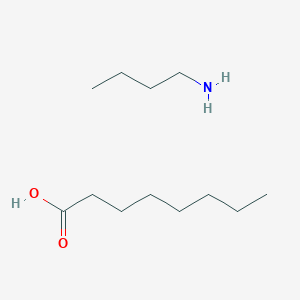

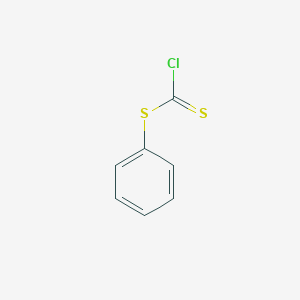

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
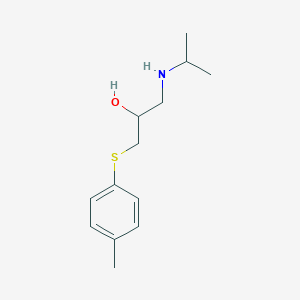
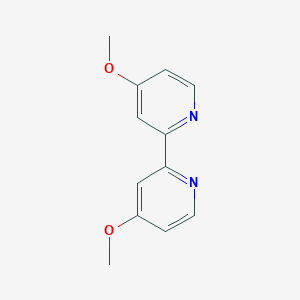
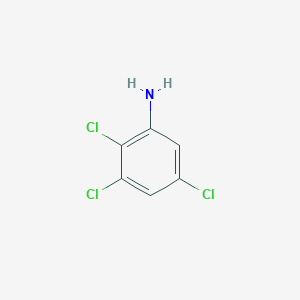
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

